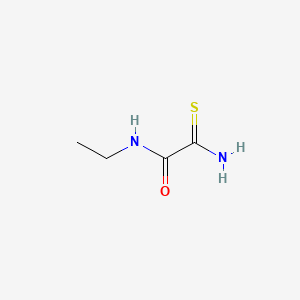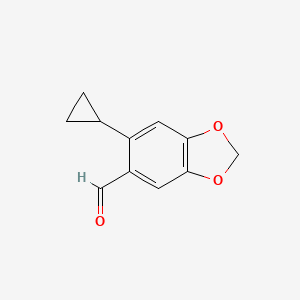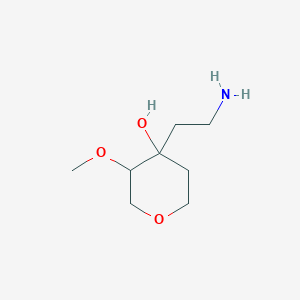
1-Chloro-3-methylhexane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Chloro-3-methylhexane is an organic compound with the molecular formula C7H15Cl. It belongs to the class of alkyl halides, specifically chloroalkanes, where a chlorine atom is bonded to an alkyl group. This compound is characterized by a seven-carbon chain with a chlorine atom attached to the first carbon and a methyl group attached to the third carbon.
準備方法
1-Chloro-3-methylhexane can be synthesized through various methods, including:
Nucleophilic Substitution Reactions: One common method involves the reaction of 3-methylhexanol with thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under reflux conditions. This reaction replaces the hydroxyl group with a chlorine atom, yielding this compound.
Hydrochlorination of Alkenes: Another method involves the addition of hydrogen chloride (HCl) to 3-methylhex-3-ene.
化学反応の分析
1-Chloro-3-methylhexane undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions (SN1 and SN2 mechanisms). For example, reacting with a nucleophile like sodium hydroxide (NaOH) can replace the chlorine atom with a hydroxyl group, forming 3-methylhexanol.
Elimination Reactions: Under strong basic conditions, such as with potassium tert-butoxide (KOtBu), this compound can undergo elimination to form alkenes like 3-methylhex-3-ene.
Oxidation and Reduction: While less common, it can be oxidized or reduced under specific conditions, although these reactions are not typically favored for alkyl halides.
科学的研究の応用
1-Chloro-3-methylhexane has various applications in scientific research, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it useful in forming carbon-carbon and carbon-heteroatom bonds.
Pharmaceuticals: It can be used in the synthesis of pharmaceutical compounds, particularly those requiring specific alkyl chain modifications.
Material Science: It is used in the preparation of polymers and other materials where specific alkyl halide functionalities are needed.
作用機序
The mechanism of action for 1-chloro-3-methylhexane primarily involves its reactivity as an alkyl halide. In nucleophilic substitution reactions, the chlorine atom, being electronegative, creates a partial positive charge on the carbon it is attached to, making it susceptible to nucleophilic attack. This leads to the formation of new bonds and the substitution of the chlorine atom with other functional groups .
類似化合物との比較
1-Chloro-3-methylhexane can be compared to other similar compounds, such as:
1-Bromo-3-methylhexane: Similar in structure but with a bromine atom instead of chlorine. Bromine is a better leaving group, making it more reactive in substitution reactions.
1-Chloro-2-methylhexane: The position of the methyl group changes the compound’s reactivity and physical properties.
3-Chloro-3-methylhexane: The chlorine atom is on the third carbon, leading to different reactivity patterns, especially in elimination reactions.
特性
CAS番号 |
101257-63-0 |
|---|---|
分子式 |
C7H15Cl |
分子量 |
134.65 g/mol |
IUPAC名 |
1-chloro-3-methylhexane |
InChI |
InChI=1S/C7H15Cl/c1-3-4-7(2)5-6-8/h7H,3-6H2,1-2H3 |
InChIキー |
FHDSQIUCCGFXNL-UHFFFAOYSA-N |
正規SMILES |
CCCC(C)CCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Ethyl-7,7-dimethyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B13203846.png)
![Ethyl 2-[5-methyl-2-(2-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13203857.png)
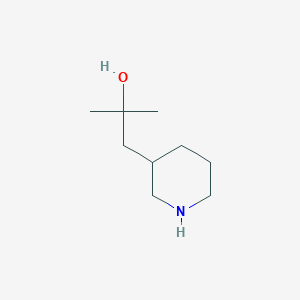
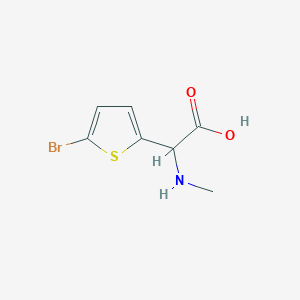
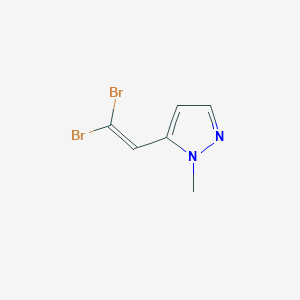
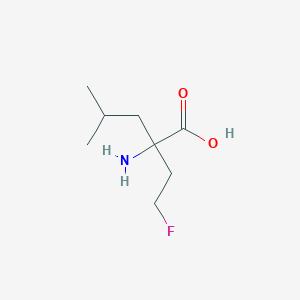
![1-[(tert-Butoxy)carbonyl]-4-(1-methyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxylic acid](/img/structure/B13203885.png)
![Methyl 3-{[(tert-butoxy)carbonyl]amino}-2-hydroxy-3-(2-nitrophenyl)propanoate](/img/structure/B13203886.png)
![2-[(2,4-Difluorophenyl)sulfanyl]cyclopentan-1-one](/img/structure/B13203897.png)


